molecular formula C10H11NO4 B1334978 Methyl 2-(4-nitrophenyl)propanoate CAS No. 50415-69-5

Methyl 2-(4-nitrophenyl)propanoate

Cat. No. B1334978
CAS RN: 50415-69-5
M. Wt: 209.2 g/mol
InChI Key: NWHFCRJVWNLNHP-UHFFFAOYSA-N
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Description

Methyl 2-(4-nitrophenyl)propanoate is a chemical compound that has been studied in various contexts due to its interesting structural and chemical properties. The compound is related to derivatives such as 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one (NPB) and its chlorinated and methylated counterparts, which have been analyzed for their structural, topological, and vibrational properties . Additionally, the molecular structure of closely related compounds like methyl 2-(4-nitrophenylthio)benzoate has been determined, revealing insights into the conformation of these molecules and their intramolecular interactions . Another related compound, methyl 4-hydroxy-3-nitro-2-(4-nitrophenyl)-5-(1,1,1-triphenyl-λ5-phosphanylidene)-1,3-cyclopentadiene-1-carboxylate, has had its crystal structure determined, which includes an intramolecular hydrogen bond between a nitro group and a hydroxyl group .

Synthesis Analysis

While the provided papers do not detail the synthesis of methyl 2-(4-nitrophenyl)propanoate specifically, they do provide insights into the synthesis of structurally related compounds. For instance, the synthesis of derivatives like NPB involves the introduction of functional groups such as nitro, chloro, and methyl groups, which can significantly affect the reactivity and stability of the molecules . The synthesis of these compounds typically requires careful control of reaction conditions to ensure the formation of the desired product with the correct conformation, as seen in the case of methyl 2-(4-nitrophenylthio)benzoate .

Molecular Structure Analysis

The molecular structure of compounds related to methyl 2-(4-nitrophenyl)propanoate has been extensively studied using techniques such as X-ray diffraction. For example, the crystal structure of methyl 4-hydroxy-3-nitro-2-(4-nitrophenyl)-5-(1,1,1-triphenyl-λ5-phosphanylidene)-1,3-cyclopentadiene-1-carboxylate reveals the presence of an intramolecular hydrogen bond, which is a key feature that can influence the stability and reactivity of the molecule . Similarly, the conformation of methyl 2-(4-nitrophenylthio)benzoate has been determined, showing a skew conformation that is favorable for certain intramolecular interactions .

Chemical Reactions Analysis

The reactivity of compounds like methyl 2-(4-nitrophenyl)propanoate can be inferred from studies on similar molecules. The presence of activating (methyl) and deactivating (nitro and chloro) groups linked to the oxazin rings in NPB derivatives has been shown to affect their reactivity. For instance, the NPB derivative with a methyl group is more chemically reactive compared to its nitro and chloro counterparts . This suggests that the presence of a nitro group in methyl 2-(4-nitrophenyl)propanoate would likely confer a deactivating effect, influencing its participation in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 2-(4-nitrophenyl)propanoate can be related to those of its derivatives. The vibrational properties of NPB and its derivatives have been studied using FTIR and Raman spectroscopy, combined with DFT calculations, to predict their reactivities and stability orders . The presence of specific IR and Raman bands supports the existence of different dimeric species, which can be crucial for understanding the physical properties of these compounds. The crystallographic analysis of related compounds provides additional data on cell dimensions, space groups, and intramolecular interactions, which are essential for understanding the physical properties of these molecules .

Scientific Research Applications

Peptide Synthesis

Methyl 2-(4-nitrophenyl)propanoate plays a role in peptide synthesis. Its molecular and crystal structures have been studied to understand its conformation and implications in peptide synthesis. The phenyl group's perpendicular orientation to the ester moiety and the positioning of the nitro group's oxygen atom between two ester oxygen atoms influence the chemistry of ortho-nitrophenyl esters in peptide synthesis (Crisma & Toniolo, 2002).

Catalysis and Enzyme Activity

The compound has been studied in the context of glycosidase activity. Per-O-methylated cyclodextrins containing Methyl 2-(4-nitrophenyl)propanoate showed significant enzyme catalysis, indicating its role in directing substrate binding and catalysis (Fenger & Bols, 2010).

Chemical Reactions and Synthesis

It is involved in various chemical reactions. For instance, its reaction with methyl 3-oxobutanoate produces various methyl carboxylates, highlighting its utility in synthesizing diverse chemical compounds (O'Callaghan et al., 1999).

Biodegradation Studies

Research has also delved into the biodegradation of Methyl 2-(4-nitrophenyl)propanoate derivatives. The chemotaxis and biodegradation of similar compounds by Ralstonia sp. SJ98 have been studied, indicating the environmental implications and bioremediation potential of these compounds (Bhushan et al., 2000).

Optical and Material Applications

Methyl 2-(4-nitrophenyl)propanoate has been used in the growth of large crystals for nonlinear optical applications. This indicates its potential use in optical device fabrication and materials science (Zhang et al., 1994).

Safety And Hazards

Methyl 2-(4-nitrophenyl)propanoate is classified under GHS07. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .

properties

IUPAC Name

methyl 2-(4-nitrophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-7(10(12)15-2)8-3-5-9(6-4-8)11(13)14/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHFCRJVWNLNHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20964675
Record name Methyl 2-(4-nitrophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20964675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-nitrophenyl)propanoate

CAS RN

50415-69-5
Record name Benzeneacetic acid, α-methyl-4-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50415-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(4-nitrophenyl)propionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050415695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-(4-nitrophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20964675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-(4-nitrophenyl)propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.424
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of (4-nitro-phenyl)-acetic acid methyl ester (3.0 g, 15 mmol), 18-crown-6 (396 mg, 1.5 mmol), and methyl iodide (3.74 mL, 60 mmol) were combined in DMF (50 mL) and cooled to 0° C. Sodium hydride (660 mg, 16.5 mmol) was added. The solution was stirred with warming to room temperature overnight. The solution was partitioned between ethyl acetate and water. The combined organic layers were washed with brine, dried (MgSO4), filtered, and concentrated under vacuum to provide 2.19 g (70%) of the title compound. MS (DCI) m/e 210 (M+H)+.
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3 g
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396 mg
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3.74 mL
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660 mg
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50 mL
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Yield
70%

Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

2-(4-Nitrophenyl)propionic acid is refluxed in methanol in the presence of sulfuric acid, to give methyl 2-(4-nitrophenyl)propanoate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
E Joseph, RD Hernandez… - Chemistry–A European …, 2023 - Wiley Online Library
In recent years, there has been a concerted drive to develop methods that are greener and more sustainable. Being an earth‐abundant transition metal, cobalt offers an attractive …
A Moriconi, MC Cesta, MN Cervellera… - Journal of medicinal …, 2007 - ACS Publications
Chemokines CXCL8 and CXCL1 play a key role in the recruitment of neutrophils at the site of inflammation. CXCL8 binds two membrane receptors, CXCR1 and CXCR2, whereas …
Number of citations: 109 pubs.acs.org
KB Bahnck, A Shavnya, Y Tao, SC Lilley… - …, 2012 - thieme-connect.com
A practical access to an unprecedented, fused bicyclic 4-amino-2-alkoxy-7,8-dihydropyrido[4,3-d]pyrimidin-5-one scaffold is developed. The synthesis of the potent inhibitor, 2-{4-[4-…
Number of citations: 2 www.thieme-connect.com
A Deplano, CM Morgillo, M Demurtas… - European Journal of …, 2017 - Elsevier
Fatty acid amide hydrolase (FAAH) has a key role in the control of the cannabinoid signaling, through the hydrolysis of the endocannabinoids anandamide and in some tissues 2-…
Number of citations: 11 www.sciencedirect.com
T Hama, S Ge, JF Hartwig - The Journal of organic chemistry, 2013 - ACS Publications
The intermolecular α-arylation of esters by palladium-catalyzed coupling of aryl bromides with zinc enolates of esters is reported. Reactions of three different types of zinc enolates have …
Number of citations: 85 pubs.acs.org
K Lovato - 2021 - scholarship.rice.edu
Efforts towards the development of novel and sustainable methods for the synthesis of privileged scaffolds that are often found in biologically active compounds are described. With the …
Number of citations: 0 scholarship.rice.edu
M Migliore, D Habrant, O Sasso, C Albani… - European journal of …, 2016 - Elsevier
Non-steroidal anti-inflammatory drugs (NSAIDs) exert their pharmacological effects by inhibiting cyclooxygenase (COX)-1 and COX-2. Though widely prescribed for pain and …
Number of citations: 39 www.sciencedirect.com
T Niu, L Li, B Ni, M Bu, C Cai… - European Journal of …, 2015 - Wiley Online Library
A practical strategy has been developed for preparation of α‐aryl ester derivatives by using a visible‐light‐induced Meerwein cascade reaction. This method uses molecular oxygen as …
S Cao, J Wu, L Li, L Zhu, J Zhang, J Yu… - Organic & Biomolecular …, 2008 - pubs.rsc.org
An efficient three component one-pot method was developed to assemble 2-heteroaryl-2-aryl acetates viaVNSAr-SNAr and VNSAr-SN reaction by using N-methylpyrrolidone (NMP) as …
Number of citations: 12 pubs.rsc.org

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